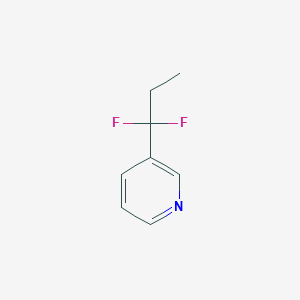

3-(1,1-Difluoropropyl)pyridine

Description

Properties

IUPAC Name |

3-(1,1-difluoropropyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-2-8(9,10)7-4-3-5-11-6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIGYYZPCODXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN=CC=C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1,1-Difluoropropyl)pyridine: Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine nucleus, a privileged structure in numerous therapeutic agents, gains significant pharmacological advantages when functionalized with fluorine-containing moieties.[1][2][3] This guide provides a comprehensive technical overview of 3-(1,1-Difluoropropyl)pyridine, a valuable building block for drug discovery. We will explore its core chemical and physical properties, plausible synthetic routes, characteristic spectral signatures, and inherent reactivity. Furthermore, this document will contextualize the compound's significance by examining the role of fluorinated pyridines in enhancing pharmacokinetic and pharmacodynamic profiles, thereby underscoring its potential in the development of next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine ring is one of the most ubiquitous azaheterocycles in FDA-approved drugs, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to improve the solubility of parent molecules.[2][4] The introduction of fluorine atoms or fluoroalkyl groups can dramatically modulate these properties in a predictable manner.[5]

Key advantages conferred by fluorine incorporation include:

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.[1]

-

Increased Binding Affinity: Fluorine can alter the electronic properties (pKa) of the pyridine nitrogen, fine-tuning its ability to interact with biological targets. It can also participate in favorable orthogonal multipolar interactions with protein backbones.

-

Modulated Lipophilicity: Strategic placement of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance bioavailability.[5]

The 1,1-difluoroalkyl group, in particular, serves as a bioisostere for a carbonyl group or a hydroxyl group, offering a stable, non-metabolizable mimic that can participate in hydrogen bonding. 3-(1,1-Difluoropropyl)pyridine thus represents a key synthetic intermediate, providing a pyridine core pre-functionalized with this influential moiety.

Physicochemical and Structural Properties

While specific experimental data for 3-(1,1-Difluoropropyl)pyridine is not widely published, its properties can be reliably inferred from the parent pyridine scaffold and related fluorinated analogues.

Table 1: Core Physicochemical Properties

| Property | Value | Source/Basis |

|---|---|---|

| CAS Number | 1186194-56-8 | |

| Molecular Formula | C₈H₉F₂N | - |

| Molecular Weight | 157.16 g/mol | |

| Appearance | Colorless to yellow liquid (Predicted) | Analogy to Pyridine[6] |

| Boiling Point | ~160-180 °C (Estimated) | Increased from Pyridine (115 °C)[6][7] due to higher molecular weight and polarity. |

| Density | ~1.1 - 1.2 g/mL (Estimated) | Increased from Pyridine (~0.98 g/mL)[6][7] due to the mass of fluorine atoms. |

| Solubility | Soluble in common organic solvents (e.g., Ether, THF, CH₂Cl₂). Miscibility with water is likely lower than pyridine. | Analogy to Pyridine[6] |

| pKa (of Pyridinium) | ~3.5 - 4.5 (Estimated) | Lower than Pyridine (~5.2)[7] due to the strong electron-withdrawing effect of the -C(F)₂CH₂CH₃ group. |

Synthesis and Manufacturing

Proposed Synthetic Workflow: Deoxofluorination

The core transformation is the conversion of a ketone to a geminal difluoride. This is most commonly achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or one of its more stable modern analogues.

Diagram 1: Proposed Synthesis of 3-(1,1-Difluoropropyl)pyridine

Caption: Proposed synthetic pathway via deoxofluorination.

Experimental Protocol (Exemplary)

Disclaimer: This protocol is a representative example based on known chemical transformations and should be adapted and optimized under appropriate laboratory safety protocols.

Objective: To synthesize 3-(1,1-Difluoropropyl)pyridine from 3-propionylpyridine.

Materials:

-

3-Propionylpyridine (1.0 eq)

-

Diethylaminosulfur trifluoride (DAST) (1.2 - 1.5 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add 3-propionylpyridine (1.0 eq) and dissolve in anhydrous dichloromethane.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution via syringe. Maintain the internal temperature below -70 °C during the addition. Causality Note: Slow, cold addition is critical to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases. Self-Validating System: The cessation of bubbling indicates that the excess reactive fluorinating agent has been neutralized.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(1,1-Difluoropropyl)pyridine.

Reactivity and Chemical Behavior

The chemical behavior of 3-(1,1-Difluoropropyl)pyridine is dictated by the interplay between the electron-deficient pyridine ring and the strongly electron-withdrawing 1,1-difluoropropyl group.

Diagram 2: Key Reactivity Features

Caption: Electronic influences on the reactivity of the pyridine core.

-

Basicity of the Pyridine Nitrogen: The gem-difluoro group is a powerful inductive electron-withdrawing group. This effect significantly reduces the electron density on the pyridine ring and, consequently, the basicity of the lone pair of electrons on the nitrogen atom. The pKa of the conjugate acid is expected to be substantially lower than that of pyridine itself (pKa ≈ 5.2).[7] This reduced basicity is a critical consideration in drug design, as it influences how the molecule interacts with physiological targets and its solubility at different pH values.

-

Electrophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient compared to benzene. The addition of the difluoropropyl substituent further deactivates the ring towards electrophilic attack. Reactions such as nitration, sulfonation, or Friedel-Crafts acylation would be extremely difficult and require forcing conditions, likely proceeding with low yield.

-

Nucleophilic Aromatic Substitution (SNAr): While the parent molecule itself is not primed for SNAr, the presence of the electron-withdrawing group would strongly activate any leaving groups (like halides) positioned at the C2, C4, or C6 positions of the ring for displacement by nucleophiles.

Spectral Characterization

Definitive characterization of 3-(1,1-Difluoropropyl)pyridine relies on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Pyridine Protons: Four distinct signals in the aromatic region (δ 7.0-9.0 ppm). The proton at C2 will likely be the most downfield. All will show complex splitting patterns due to H-H and H-F coupling. - Propyl Group: A triplet for the -CH₃ group (~δ 1.0-1.3 ppm) and a triplet of triplets for the -CH₂- group (~δ 2.0-2.5 ppm) due to coupling with both the methyl protons and the two fluorine atoms. |

| ¹³C NMR | - Pyridine Carbons: Five signals in the aromatic region (δ 120-160 ppm). - Propyl Group: The carbon bearing the fluorine atoms (-CF₂-) will appear as a triplet (~δ 120-130 ppm) due to one-bond C-F coupling. The -CH₂- and -CH₃ carbons will appear upfield. |

| ¹⁹F NMR | A single signal, likely a triplet, due to coupling with the adjacent methylene (-CH₂-) protons. The chemical shift will be characteristic of a difluoroalkyl group. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 157. - Key Fragments: Loss of an ethyl group (-CH₂CH₃, m/z = 128), and fragmentation patterns characteristic of the pyridine ring (e.g., loss of HCN). |

For reference, the ¹H NMR spectrum of the parent pyridine in CDCl₃ shows signals at approximately δ 8.6 (H-2, H-6), δ 7.6 (H-4), and δ 7.2 (H-3, H-5).[8] The introduction of the substituent at the 3-position will break this symmetry, leading to four distinct aromatic signals.

Safety and Handling

No specific Safety Data Sheet (SDS) is available for 3-(1,1-Difluoropropyl)pyridine. Therefore, handling precautions must be based on data from analogous structures, such as pyridine, 3-fluoropyridine, and other fluorinated organic compounds.[9][10]

-

Hazard Classification (Inferred):

-

Flammable Liquid: Pyridine and its derivatives are flammable.[9][11] Keep away from heat, sparks, and open flames.

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Irritant: Causes skin and serious eye irritation.[9][10] May cause respiratory irritation.

-

Organ Toxicity: Prolonged or repeated exposure may cause damage to the liver and kidneys.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.

-

-

Handling and Storage:

Conclusion and Future Outlook

3-(1,1-Difluoropropyl)pyridine is a specialized chemical building block with significant potential for drug discovery and development. Its utility stems from the unique combination of a privileged pyridine scaffold and the influential 1,1-difluoropropyl moiety, which acts as a stable and effective bioisostere. While detailed characterization data is sparse, its properties and reactivity can be confidently predicted from established chemical principles. The synthetic protocols and safety guidelines outlined in this document provide a solid foundation for researchers looking to incorporate this valuable intermediate into their synthetic programs. As the demand for more metabolically robust and potent therapeutic agents grows, the application of precisely functionalized building blocks like 3-(1,1-Difluoropropyl)pyridine is set to expand, paving the way for novel treatments across a range of diseases.

References

-

MATERIAL SAFETY DATA SHEET - PYRIDINE. (2011). J.T. Baker. [Link]

-

SAFETY DATA SHEET - Hydrogen fluoride pyridine complex. (2025). Thermo Fisher Scientific. [Link]

-

Pyridine Solvent Properties. Gaylord Chemical. [Link]

-

TABLE 3-2, Physical and Chemical Properties of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). (1992). [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed. [Link]

-

Preparation of difluorpyridine compounds. (1985). European Patent Office. EP 0146924 A2. [Link]

-

Pyridine, 3-fluoro-. NIST WebBook. [Link]

-

The Power of Fluorinated Pyridines in Modern Drug Discovery. (2025). Acme Bioscience. [Link]

-

3-Fluoropyridine. PubChem. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. [Link]

- 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures. (1995).

-

Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research. [Link]

-

1H NMR data (400MHz, pyridine-d5, 363K) obtained for 1-heptaacetate. University of St Andrews. [Link]

-

13C NMR Spectrum (1D, 125 MHz, Pyridine-d5, simulated). NP-MRD. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy. [Link]

-

Pyridine, 3-fluoro-. NIST WebBook. [Link]

-

3-(Difluoromethyl)pyridine. PubChem. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry. [Link]

-

Pyridine. NIST WebBook. [Link]

-

Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST WebBook. [Link]

Sources

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]

- 7. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-(1,1-Difluoropropyl)pyridine (CAS: 1186194-56-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of Gem-Difluoroalkyl Groups in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of bioactive molecules.[1][2] Among the various fluorinated motifs, the gem-difluoroalkyl group has emerged as a particularly valuable bioisostere for carbonyl groups and other functionalities, offering a powerful tool for fine-tuning the properties of drug candidates. This guide provides a comprehensive technical overview of 3-(1,1-Difluoropropyl)pyridine, a heterocyclic building block poised for significant applications in the development of novel therapeutics.

Physicochemical Properties of 3-(1,1-Difluoropropyl)pyridine

While extensive experimental data for 3-(1,1-Difluoropropyl)pyridine is not widely published, its key physicochemical properties can be reliably estimated based on its structure and data from analogous compounds. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source/Basis |

| CAS Number | 1186194-56-8 | [3][4] |

| Molecular Formula | C₈H₉F₂N | [3][4] |

| Molecular Weight | 157.16 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid (predicted) | Analogous to similar pyridines[5] |

| Boiling Point | Estimated: 180-190 °C | Extrapolated from pyridine and fluorinated analogs[6] |

| Density | Estimated: 1.1 - 1.2 g/mL | Based on 3-(Difluoromethyl)pyridine (1.242 g/mL) |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Limited solubility in water. | General solubility of pyridine derivatives[5] |

| Purity | Typically ≥97% | [3][4] |

Synthesis of 3-(1,1-Difluoropropyl)pyridine: A Mechanistic Approach

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 3-(1,1-Difluoropropyl)pyridine.

Step-by-Step Experimental Protocol

Step 1: Preparation of 3-Pyridylmagnesium bromide

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1 eq).

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 3-bromopyridine (1.0 eq) in anhydrous THF via the dropping funnel.

-

Maintain a gentle reflux by external heating if necessary. The reaction is typically complete when most of the magnesium has been consumed.

Causality: The Grignard reagent is a potent nucleophile, essential for forming the carbon-carbon bond with the electrophilic carbonyl of the difluoroester. Anhydrous conditions are critical as Grignard reagents are highly reactive with water.

Step 2: Reaction with Ethyl 2,2-difluorobutanoate

-

Cool the freshly prepared 3-pyridylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 2,2-difluorobutanoate (1.0 eq) in anhydrous THF via the dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

Causality: The nucleophilic attack of the Grignard reagent on the ester carbonyl forms an intermediate ketone. The gem-difluoro group is stable under these conditions.

Step 3: Wolff-Kishner Reduction of the Intermediate Ketone

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate ketone.

-

To the crude ketone, add diethylene glycol, hydrazine hydrate (excess), and potassium hydroxide (catalytic).

-

Heat the mixture to a high temperature (typically 180-200 °C) to effect the reduction of the carbonyl group to a methylene group.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Purify the final product, 3-(1,1-Difluoropropyl)pyridine, by column chromatography on silica gel.

Causality: The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones and is tolerant of the difluoroalkyl and pyridine moieties.

Applications in Drug Discovery and Medicinal Chemistry

The 3-(1,1-difluoropropyl)pyridine scaffold is a valuable building block for the synthesis of novel drug candidates due to the advantageous properties conferred by the fluorinated pyridine motif.

Bioisosteric Replacement

The gem-difluoroalkyl group is a well-established bioisostere of a carbonyl group. This substitution can enhance metabolic stability by blocking oxidative metabolism at that position, a common liability for many drug candidates.

Modulation of Physicochemical Properties

The introduction of the difluoropropyl group can significantly impact the lipophilicity (logP) and acidity (pKa) of the parent molecule.[1] This allows for the fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for oral bioavailability and overall drug efficacy.[7]

Enhanced Target Binding

The strong C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to increased binding affinity and potency.[2]

Logical Relationship in Drug Design

Caption: Impact of the 3-(1,1-difluoropropyl)pyridine scaffold on drug properties.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for 3-(1,1-Difluoropropyl)pyridine is not widely available, the handling and safety precautions should be based on those for similar fluorinated pyridine compounds.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Fire Safety: Fluorinated organic compounds can be flammable. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or foam).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-(1,1-Difluoropropyl)pyridine represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a pyridine core and a gem-difluoropropyl group offers a powerful platform for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties. While further research is needed to fully elucidate its specific applications, the foundational principles of fluorine chemistry in drug design strongly suggest its potential in the development of next-generation pharmaceuticals.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(1,1-Difluoropropyl)pyridine | CymitQuimica [cymitquimica.com]

- 4. 3-(1,1-Difluoropropyl)-pyridine|CAS: 1186194-56-8|3-(1,1-Difluoropropyl)-pyridine-百灵威 [jkchemical.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 3-(1,1-Difluoropropyl)pyridine

Foreword: The Significance of the Gem-Difluoroalkyl Moiety in Modern Drug Discovery

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the gem-difluoroalkyl group (R-CF₂-R') has emerged as a particularly valuable bioisostere for carbonyl groups, offering enhanced chemical stability and improved pharmacokinetic profiles.[1] This guide provides a comprehensive overview of a robust synthetic strategy for 3-(1,1-Difluoropropyl)pyridine, a heterocyclic building block with significant potential in the development of novel therapeutics and agrochemicals.

Strategic Overview: A Two-Stage Approach

The synthesis of 3-(1,1-Difluoropropyl)pyridine is most effectively approached through a two-stage process. This strategy leverages readily available starting materials and employs a well-established deoxofluorination reaction as the key transformation step. The overall synthetic pathway is outlined below:

Figure 1: Overall synthetic strategy for 3-(1,1-Difluoropropyl)pyridine.

This guide will first detail a reliable method for the preparation of the key intermediate, 3-propionylpyridine, followed by an in-depth exploration of its deoxofluorination to yield the target compound.

Part 1: Synthesis of the Key Intermediate: 3-Propionylpyridine

The synthesis of 3-propionylpyridine can be efficiently achieved through the reaction of a 3-pyridyl Grignard reagent with propionitrile, followed by acidic hydrolysis. This method is advantageous due to the commercial availability of the starting materials and the generally high yields obtained.

Reaction Scheme:

Figure 2: Reaction scheme for the synthesis of 3-propionylpyridine.

Experimental Protocol: Synthesis of 3-Propionylpyridine

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |

| 3-Bromopyridine | 158.00 | 15.8 g | 0.10 |

| Propionitrile | 55.08 | 5.51 g | 0.10 |

| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - |

| Hydrochloric Acid (2 M) | - | 100 mL | - |

| Sodium Bicarbonate (sat. aq.) | - | As needed | - |

| Sodium Sulfate, anhydrous | - | As needed | - |

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (2.67 g, 0.11 mol).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of 3-bromopyridine (15.8 g, 0.10 mol) in anhydrous THF (50 mL).

-

Add a small portion of the 3-bromopyridine solution to the magnesium turnings. The reaction should initiate, as evidenced by a gentle reflux. If the reaction does not start, gentle heating may be required.

-

Once the reaction has started, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1 hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Propionitrile:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Add a solution of propionitrile (5.51 g, 0.10 mol) in anhydrous THF (20 mL) dropwise to the stirred Grignard solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture to 0 °C and slowly add 2 M hydrochloric acid (100 mL) to quench the reaction and hydrolyze the intermediate imine.

-

Separate the aqueous layer and extract the organic layer with 2 M hydrochloric acid (2 x 30 mL).

-

Combine the aqueous layers and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-propionylpyridine.

-

-

Purification:

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 3-propionylpyridine.

-

Expected Yield: 65-75%

Part 2: Deoxofluorination of 3-Propionylpyridine

The key step in the synthesis of 3-(1,1-Difluoropropyl)pyridine is the deoxofluorination of the carbonyl group of 3-propionylpyridine. This transformation replaces the carbon-oxygen double bond with two carbon-fluorine single bonds. Several reagents can accomplish this, with (Diethylamino)sulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) being the most common.[2][3][4] Deoxo-Fluor is often preferred due to its higher thermal stability compared to DAST.[3]

Causality Behind Reagent Choice:

Deoxofluorinating agents like DAST and Deoxo-Fluor are effective for this transformation due to the electrophilic nature of the sulfur atom and the nucleophilicity of the fluoride ions. The reaction proceeds through the formation of a key intermediate, a fluoro oxosulfonium salt, which then undergoes nucleophilic attack by fluoride. The pyridine nitrogen can be protonated under the reaction conditions, which can influence the reactivity of the carbonyl group. It is crucial to perform the reaction under anhydrous conditions, as these reagents react violently with water.

Reaction Scheme:

Figure 3: General mechanism of deoxofluorination of a ketone.

Experimental Protocol: Synthesis of 3-(1,1-Difluoropropyl)pyridine

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Propionylpyridine | 135.16 | 1.35 g | 0.01 |

| Deoxo-Fluor | 221.24 | 3.32 g | 0.015 |

| Dichloromethane (DCM), anhydrous | - | 20 mL | - |

| Sodium Bicarbonate (sat. aq.) | - | As needed | - |

| Sodium Sulfate, anhydrous | - | As needed | - |

Procedure:

-

Reaction Setup:

-

To a flame-dried 50 mL flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-propionylpyridine (1.35 g, 0.01 mol) and anhydrous dichloromethane (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition of Deoxofluorinating Agent:

-

Slowly add Deoxo-Fluor (3.32 g, 0.015 mol) to the stirred solution via syringe. A slight exotherm may be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

-

Work-up:

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Caution: The quenching process can be vigorous.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3-(1,1-Difluoropropyl)pyridine.

-

Expected Yield: 50-70%

Table 1: Summary of Reaction Parameters

| Reaction Stage | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield |

| Grignard Reaction | 3-Bromopyridine, Mg, Propionitrile | THF | 0 °C to rt | 3-4 hours | 65-75% |

| Deoxofluorination | 3-Propionylpyridine, Deoxo-Fluor | DCM | 0 °C to rt | 12-24 hours | 50-70% |

Safety Considerations

-

Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (nitrogen or argon).

-

Deoxofluorinating Agents: DAST and Deoxo-Fluor are corrosive and react violently with water, releasing toxic hydrogen fluoride. These reagents should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be quenched carefully at low temperatures.

-

Solvents: Tetrahydrofuran and dichloromethane are flammable and volatile. Handle in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of 3-(1,1-Difluoropropyl)pyridine presented in this guide provides a reliable and scalable route to this valuable fluorinated building block. The two-stage approach, involving the formation of a key ketone intermediate followed by deoxofluorination, offers a practical pathway for researchers in drug discovery and materials science. By understanding the underlying principles of each reaction and adhering to the detailed protocols and safety precautions, scientists can confidently produce this compound for further investigation and application.

References

-

Molander, G. A.; Lang, S. B.; Wiles, R. J.; Kelly, C. B. Photoredox Generation of Carbon-Centered Radicals Enables the Construction of 1,1-Difluoroalkene Carbonyl Mimics. Angew. Chem. Int. Ed.2017 , 56 (45), 14077–14081. [Link]

-

Middleton, W. J. New Fluorinating Reagents. Dialkylaminosulfur Fluorides. J. Org. Chem.1975 , 40 (5), 574–578. [Link]

-

Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M.; Cheng, H. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxyfluorinating Agent with Enhanced Thermal Stability. J. Org. Chem.1999 , 64 (19), 7048–7054. [Link]

-

Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. [Link]

-

The Doyle Group. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. [Link]

-

Wikipedia. Diethylaminosulfur trifluoride. [Link]

-

Lal, G. S.; Lobach, E.; Evans, A. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. J. Org. Chem.2000 , 65 (16), 4830–4832. [Link]

-

Common Organic Chemistry. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). [Link]

-

Singh, R. P.; Shreeve, J. M. DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. ChemInform2003 , 34 (15). [Link]

-

Organic Syntheses. Diethylaminosulfur Trifluoride. [Link]

-

O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chem. Soc. Rev.2008 , 37, 308-319. [Link]

-

Hudlicky, M. Fluorination with Diethylaminosulfur Trifluoride and Related Aminofluorosulfuranes. Org. React.1988 , 35, 513-637. [Link]

Sources

A Framework for Elucidating the Mechanism of Action of Novel Fluorinated Pyridine Derivatives: The Case of 3-(1,1-Difluoropropyl)pyridine

Disclaimer: As of the date of this publication, there is no publicly available scientific literature detailing the mechanism of action, pharmacological profile, or specific biological targets of the compound 3-(1,1-Difluoropropyl)pyridine. The existence of this molecule is noted in chemical supplier databases, but its biological activity remains uncharacterized.[1] This guide, therefore, serves as an expert-level framework outlining the systematic, multi-stage experimental strategy that would be employed to discover and validate the mechanism of action for a novel compound of this class. It is designed for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new chemical entities.

Introduction: The Scientific Rationale for Investigation

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs targeting a wide array of diseases.[2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[2] The strategic incorporation of fluorine atoms, a common practice in modern drug development, can profoundly alter a molecule's physicochemical and pharmacological properties. Fluorination is known to enhance metabolic stability, improve target binding affinity, and modulate lipophilicity, thereby optimizing pharmacokinetic profiles.[3][4]

The compound 3-(1,1-Difluoropropyl)pyridine presents an intriguing subject for investigation. The geminal difluoro group on the propyl substituent creates a strong dipole and can act as a bioisostere for a carbonyl group, potentially influencing interactions with biological targets. Given the established therapeutic importance of fluorinated pyridine derivatives, which exhibit activities ranging from anticancer to anti-Alzheimer's, a rigorous investigation into the biological effects of this specific molecule is scientifically warranted.[3][4]

This document outlines a comprehensive, field-proven roadmap for such an investigation. We will proceed from broad, unbiased phenotypic screening to specific target identification, binding characterization, and functional pathway analysis. Each proposed step is designed to be self-validating, incorporating the necessary controls and logical progressions required to build a robust and defensible mechanistic hypothesis.

Part 1: Initial Biological Evaluation via Phenotypic Screening

The first step in characterizing a novel compound with an unknown mechanism is to determine if it has any biological effect in a relevant system. Phenotypic screening, which measures the compound's effect on cell behavior (e.g., viability, proliferation), offers an unbiased approach to discovering potential therapeutic activities.

Rationale for Experimental Design

We hypothesize that, like many other pyridine derivatives, 3-(1,1-Difluoropropyl)pyridine may possess antiproliferative properties. Therefore, a logical starting point is to screen the compound against a diverse panel of human cancer cell lines. This approach maximizes the probability of identifying a responsive cell type, which can provide initial clues about the compound's potential mechanism and therapeutic indication. The NCI-60 panel or a similar diverse set of cell lines would be appropriate.

Workflow for Antiproliferative Screening

The following diagram illustrates the high-level workflow for the initial screening phase.

Caption: High-level workflow for phenotypic screening of a novel compound.

Detailed Protocol: Cell Viability MTS Assay

-

Cell Seeding: Plate cells from a diverse cancer panel (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well microplates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2X working concentration series of 3-(1,1-Difluoropropyl)pyridine in complete growth medium by serial dilution from a DMSO stock. Ensure the final DMSO concentration will be ≤ 0.1% to avoid solvent toxicity.

-

Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control (0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: After subtracting background absorbance, normalize the data to the vehicle-treated wells (100% viability) and calculate the concentration that inhibits cell growth by 50% (IC50) using non-linear regression analysis.

Part 2: Target Identification and Mechanistic Validation

A confirmed "hit" from the phenotypic screen (i.e., potent and selective activity in one or more cell lines) necessitates the identification of the specific molecular target(s). This is the most critical phase for defining the mechanism of action.

Strategy for Target Deconvolution

Multiple advanced techniques can be employed to identify the protein(s) to which the compound binds. These include:

-

Affinity-Based Proteomics: The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.

-

Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a compound binding to its target protein stabilizes it against thermal denaturation. Changes in protein stability across a temperature gradient in the presence of the compound can identify direct targets.

-

Computational Approaches: If the compound shares structural similarity to known pharmacophores, docking studies against libraries of protein structures can generate testable hypotheses.

For this guide, we will assume a hypothetical outcome: CETSA analysis reveals that 3-(1,1-Difluoropropyl)pyridine stabilizes a G-protein coupled receptor (GPCR), "Receptor X," a common target class for pyridine-containing drugs.

Validation Step 1: Confirming Direct Binding

The next logical step is to confirm direct, specific binding to the hypothesized target. The radioligand displacement assay is the gold-standard method for quantifying the binding affinity of an unlabeled compound.

Caption: Hypothetical antagonistic action on a GPCR-cAMP signaling pathway.

Detailed Protocol: HTRF® cAMP Functional Assay

This protocol describes how to determine if the compound acts as an antagonist at Receptor X.

-

Cell Culture: Use a cell line stably expressing Receptor X. Seed cells into a 384-well plate and incubate overnight.

-

Compound Addition: Pre-treat cells with a dose-response of 3-(1,1-Difluoropropyl)pyridine for 15-30 minutes.

-

Agonist Stimulation: Add a known agonist for Receptor X at its EC80 concentration (the concentration that elicits 80% of the maximal response). This ensures the assay is sensitive to inhibition.

-

Incubation: Incubate for the optimal time for cAMP production (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and add the HTRF® (Homogeneous Time-Resolved Fluorescence) detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

-

Final Incubation: Incubate in the dark for 60 minutes.

-

Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of the test compound. Fit the data to determine the IC50 for functional inhibition.

Part 3: Synthesizing the Mechanistic Data

The final step is to integrate the data from all experimental stages to build a coherent narrative of the compound's mechanism of action. The quantitative data should be summarized for clear interpretation.

Hypothetical Data Summary Table

| Assay Type | Cell Line / System | Endpoint Measured | Result (Hypothetical) |

| Phenotypic Screen | HCT116 (Colon Cancer) | Cell Viability (IC50) | 75 nM |

| Target Binding | HEK293-Receptor X Membranes | Binding Affinity (Ki) | 25 nM |

| Functional Assay | HEK293-Receptor X Cells | cAMP Inhibition (IC50) | 90 nM |

Conclusion and Future Directions

This guide has presented a rigorous, logical, and technically detailed framework for determining the mechanism of action of a novel compound, 3-(1,1-Difluoropropyl)pyridine. By progressing from broad phenotypic observation to specific target binding and functional validation, researchers can build a strong, evidence-based understanding of a compound's biological activity.

Upon successful completion of this workflow and the establishment of a primary mechanism, future research would expand to:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and selectivity.

-

Off-Target Profiling: Screening the compound against a broad panel of receptors and enzymes to ensure target specificity and identify potential liabilities.

-

In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease (e.g., colon cancer xenografts) to validate the mechanism in a physiological context.

This systematic approach ensures that research and development efforts are guided by robust scientific data, paving the way for the potential translation of a novel chemical entity into a therapeutic agent.

References

-

Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

-

Singh, U. P., & Singh, R. P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, Volume 15, 4349–4373. [Link]

-

CP Lab Safety. (n.d.). 3-(1,1-Difluoropropyl)pyridine, 97% Purity, C8H9F2N, 250 mg. Retrieved January 19, 2026, from [Link]

-

Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

-

Various Authors. (Various Dates). Patents and research articles related to the synthesis of fluorinated pyridines. [Link],

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Ascendant Role of 3-(1,1-Difluoropropyl)pyridine Derivatives in Modern Drug Discovery: A Technical Guide

Foreword: The Strategic Imperative of Fluorination in Pyridine Scaffolds

To the discerning researcher in medicinal chemistry, the pyridine ring is a cornerstone of drug design, celebrated for its versatile reactivity and presence in a multitude of FDA-approved therapeutics.[1] The strategic incorporation of fluorine atoms into this privileged scaffold has emerged as a transformative approach to amplify therapeutic potential. Fluorine's unique electronic properties—high electronegativity and the ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[2][3] This guide delves into a particularly promising class of these compounds: the 3-(1,1-difluoropropyl)pyridine derivatives. The geminal difluoro group on the propyl substituent presents a fascinating bioisostere for a carbonyl group, offering altered electronic and conformational properties that can be exploited for targeted drug action. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals dedicated to exploring the synthesis, biological evaluation, and therapeutic application of these novel chemical entities.

I. Synthetic Strategies for 3-(1,1-Difluoropropyl)pyridine Derivatives: A Rational Approach

The synthesis of 3-(1,1-difluoropropyl)pyridine derivatives requires a multi-step approach, leveraging modern organic chemistry techniques. While a single, universally applicable protocol does not exist, the following outlines a logical and adaptable synthetic workflow, grounded in established methodologies for the synthesis of fluorinated pyridines.

Conceptual Synthetic Workflow

The synthesis can be conceptually broken down into two key phases: the construction of the fluorinated sidechain and its subsequent coupling to a functionalized pyridine ring.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo evaluation of pharmacokinetic drug-drug interactions between fluorinated pyrimidine anticancer drugs, 5-fluorouracil and capecitabin, and an anticoagulant, warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structure-Activity Relationship of 3-(1,1-Difluoropropyl)pyridine

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often yielding compounds with superior pharmacological profiles.[1][2][3] This guide delves into the putative structure-activity relationship (SAR) of 3-(1,1-difluoropropyl)pyridine, a fluorinated pyridine derivative. In the absence of direct, comprehensive studies on this specific molecule, this analysis is built upon established principles for analogous compounds, particularly those targeting nicotinic acetylcholine receptors (nAChRs). We will explore the probable role of the pyridine core, the significance of the 3-position linkage, and the critical influence of the gem-difluoro moiety on the molecule's interaction with its likely biological target. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the key structural determinants of activity for this class of compounds and outlines the experimental workflows necessary to validate these hypotheses.

Introduction: The Prominence of Fluorinated Pyridines and Nicotinic Receptors

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved drugs.[4][5] Its basic nitrogen atom can serve as a hydrogen bond acceptor, enhancing interactions with biological targets and improving pharmacokinetic properties such as solubility and metabolic stability.[5] The introduction of fluorine atoms to the pyridine ring or its substituents can further modulate these characteristics. Fluorine's high electronegativity and small size can alter the pKa of the pyridine nitrogen, influence metabolic stability, and enhance binding affinity to target proteins.[1][2]

Nicotinic acetylcholine receptors (nAChRs) are members of the Cys-loop family of ligand-gated ion channels and are widely expressed in the central and peripheral nervous systems.[6][7] These receptors are implicated in a variety of physiological processes, including cognition, reward, and inflammation, making them attractive targets for therapeutic intervention in neurological and inflammatory disorders.[6][8][9] The SAR of nAChR modulators is a rich and extensively studied field, providing a solid foundation for understanding the potential activity of novel pyridine derivatives.[10][11]

Inferred Biological Target: Nicotinic Acetylcholine Receptors

Based on the extensive literature on pyridine-based bioactive compounds, the most probable biological targets for 3-(1,1-difluoropropyl)pyridine are the nAChRs. Numerous studies have detailed the design and synthesis of pyridine-containing ligands as agonists, antagonists, and allosteric modulators of various nAChR subtypes, such as α7 and α4β2.[6][7][11][12] The 3-substituted pyridine motif is a common feature in many known nAChR ligands, including nicotine itself. Therefore, this guide will proceed under the well-supported hypothesis that 3-(1,1-difluoropropyl)pyridine is a modulator of nAChRs.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-(1,1-difluoropropyl)pyridine can be dissected by considering the contributions of its three key structural components: the pyridine core, the 3-position propyl linker, and the gem-difluoro group.

The Pyridine Core: A Critical Anchor

The pyridine ring is fundamental to the activity of many nAChR ligands. The nitrogen atom is often crucial for binding, typically forming a hydrogen bond with a key residue in the receptor's binding pocket. The position of substituents on the pyridine ring significantly influences selectivity and potency. For nAChR agonists, a 3-substituted pyridine is a classic pharmacophore.

The 3-Position Linker: The Propyl Chain

The nature of the substituent at the 3-position dictates the molecule's size, shape, and flexibility, which in turn affect how it fits into the binding pocket. For 3-(1,1-difluoropropyl)pyridine, the propyl chain provides a certain degree of conformational flexibility. The length and branching of this alkyl chain are critical parameters that can be tuned to optimize binding.

The Gem-Difluoro Group: A Bioisosteric Powerhouse

The 1,1-difluoro substitution on the propyl group is arguably the most influential feature of the molecule from a medicinal chemistry perspective. This modification has several profound effects:

-

Metabolic Stability: The strong carbon-fluorine bonds at the benzylic-like position are resistant to oxidative metabolism, which is a common metabolic pathway for alkyl chains. This can lead to an improved pharmacokinetic profile.[2]

-

Conformational Effects: The gem-difluoro group can influence the preferred conformation of the propyl chain due to steric and electronic effects.

-

Binding Interactions: While not a classic hydrogen bond donor, the polarized C-F bonds can participate in favorable electrostatic interactions with the protein backbone or side chains. The difluoromethyl group can also act as a bioisostere for a carbonyl oxygen or a hydroxyl group, potentially forming non-canonical hydrogen bonds.

-

Lipophilicity: Fluorination generally increases lipophilicity, which can impact cell permeability and plasma protein binding.

Hypothesized Binding Interactions with the nAChR

Extrapolating from known nAChR agonist binding modes, it is likely that the pyridine nitrogen of 3-(1,1-difluoropropyl)pyridine forms a critical hydrogen bond with a key residue in the aromatic box of the receptor's binding site. The difluoropropyl group would then extend into a more hydrophobic sub-pocket, where the fluorine atoms could engage in favorable dipole-dipole or other electrostatic interactions.

Experimental Protocols for SAR Determination

To empirically determine the SAR for 3-(1,1-difluoropropyl)pyridine, a systematic medicinal chemistry campaign would be required. This involves the synthesis of analogs and their evaluation in a cascade of in vitro and in vivo assays.

Synthesis of Analogs

The synthesis of 3-(1,1-difluoropropyl)pyridine and its analogs would likely involve standard organic chemistry transformations. The introduction of the difluoro group can be achieved through various fluorination methods.

Representative Synthetic Scheme: A plausible synthetic route could start from a pyridine-3-carboxaldehyde derivative, followed by the addition of an appropriate organometallic reagent and subsequent fluorination of the resulting alcohol.

In Vitro Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor subtype.

Protocol: [³H]-Epibatidine Binding Assay for α4β2 nAChR

-

Preparation of Membranes: Cell membranes expressing the human α4β2 nAChR are prepared.

-

Assay Buffer: A suitable buffer, such as phosphate-buffered saline (PBS), is used.

-

Incubation: Membranes are incubated with a fixed concentration of [³H]-epibatidine and varying concentrations of the test compound (e.g., 3-(1,1-difluoropropyl)pyridine).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity is determined by liquid scintillation counting.

-

Data Analysis: IC₅₀ values are calculated by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

Functional Assays

Functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or allosteric modulator. Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes expressing the target nAChR is a common technique.[12]

Protocol: TEVC Assay in Xenopus Oocytes

-

Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the desired nAChR subunits (e.g., α7 or α4 and β2).

-

Electrophysiological Recording: After 2-5 days of expression, oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

Compound Application: The test compound is applied to the oocyte via a perfusion system.

-

Data Acquisition: The resulting current is recorded and measured.

-

Data Analysis: Dose-response curves are generated to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Data Summary Table

To systematically build an SAR, the data for a series of analogs would be compiled in a table.

| Compound | Modification | α4β2 Ki (nM) | α7 EC₅₀ (µM) |

| 1 | 3-(1,1-Difluoropropyl)pyridine | Hypothetical | Hypothetical |

| 2 | 3-(Propyl)pyridine | Hypothetical | Hypothetical |

| 3 | 3-(1-Fluoropropyl)pyridine | Hypothetical | Hypothetical |

| 4 | 2-Fluoro-3-(1,1-difluoropropyl)pyridine | Hypothetical | Hypothetical |

| 5 | 3-(1,1-Difluoroethyl)pyridine | Hypothetical | Hypothetical |

Conclusion and Future Directions

While a definitive SAR for 3-(1,1-difluoropropyl)pyridine is yet to be published, a robust, data-driven hypothesis can be constructed based on the extensive knowledge of pyridine-based nAChR modulators. The pyridine core likely serves as a critical pharmacophoric element for receptor binding, while the 1,1-difluoropropyl group is predicted to enhance metabolic stability and modulate binding affinity through specific electronic and steric interactions.

Future work should focus on the synthesis of a focused library of analogs to systematically probe the SAR around this core scaffold. Key questions to address include the optimal length of the alkyl chain, the impact of the number and position of fluorine atoms, and the effect of substitutions on the pyridine ring. The experimental protocols outlined in this guide provide a clear roadmap for elucidating the SAR and advancing our understanding of this promising chemical space.

References

- Akk, G., & Steinbach, J. H. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 4(12), 2211-7.

- Bodaness, R. S., et al. (2002). Discovery and Structure−Activity Relationship of Quinuclidine Benzamides as Agonists of α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry.

- Malpass, J. R., et al. (2013). Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. ACS Medicinal Chemistry Letters, 4(10), 979-984.

- Moroni, M., et al. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. Proceedings of the National Academy of Sciences, 119(9), e2115243119.

- Akk, G., et al. (2005). Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 15(15), 3684-8.

- Manallack, D., Gallagher, TC., & Livingstone, D. (1996). Quantitative structure-activity relationships of nicotinic agonists. Academic Press.

- Lester, H. A., et al. (2018). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. Journal of Medicinal Chemistry, 61(23), 10633-10647.

- ResearchGate. (n.d.). Design, Synthesis, and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors.

- Matera, C., et al. (2016). Modification of the anabaseine pyridine nucleus allows achieving binding and functional selectivity for the α3β4 nicotinic acetylcholine receptor subtype. AIR Unimi.

- ChemicalBook. (n.d.). 3-Fluoropyridine synthesis. ChemicalBook.

- Clark, R. B., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry, 57(10), 3966-83.

- BenchChem. (2025). Applications of Fluorinated Pyridines in Medicinal Chemistry and Drug Design. BenchChem.

- Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.

- ResearchGate. (2025). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.

- European Patent Office. (n.d.). Preparation of difluorpyridine compounds.

- Google Patents. (n.d.). CN106397310A - 3-fluoropyridine preparation method high in yield and content.

- European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines.

- Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.

- ResearchGate. (2025). Examples of compounds derived from pyridine where antiproliferative...

- Al-Suhaimi, E. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4198.

- MDPI. (n.d.).

- MDPI. (n.d.).

- Szafarz, M., et al. (2021).

- Singh, U. P., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(10), 1635-1665.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(1,1-Difluoropropyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed exploration of the spectroscopic characterization of 3-(1,1-Difluoropropyl)pyridine, a molecule of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering in-depth analysis and field-proven insights into the application of key analytical techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices, the inherent self-validating nature of the protocols, and authoritative references are central pillars of this guide, ensuring a robust and reliable resource for professionals in the field.

Introduction: The Significance of Fluorinated Pyridines

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. In the context of drug development, fluorination can enhance metabolic stability, improve binding affinity, and modulate pKa. Pyridine and its derivatives are fundamental heterocyclic scaffolds found in numerous pharmaceuticals and functional materials.[1] The combination of a pyridine ring with a difluorinated alkyl chain, as seen in 3-(1,1-Difluoropropyl)pyridine, presents a unique molecular architecture with potential applications stemming from the synergistic effects of these two moieties.

Accurate and unambiguous structural elucidation is paramount in the development of novel chemical entities. Spectroscopic characterization provides the foundational data for confirming molecular identity, assessing purity, and understanding electronic and structural properties. This guide will provide a multi-faceted spectroscopic "fingerprint" of 3-(1,1-Difluoropropyl)pyridine, empowering researchers to confidently identify and utilize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For fluorinated compounds like 3-(1,1-Difluoropropyl)pyridine, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for a complete analysis.[2]

¹H NMR Spectroscopy

Proton NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Expected ¹H NMR Data for 3-(1,1-Difluoropropyl)pyridine:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | d | 1H | H-2 (Pyridine) |

| ~8.6 | s | 1H | H-6 (Pyridine) |

| ~7.8 | dt | 1H | H-4 (Pyridine) |

| ~7.4 | dd | 1H | H-5 (Pyridine) |

| ~2.2 | tq | 2H | -CH₂- |

| ~1.0 | t | 3H | -CH₃ |

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

Causality in ¹H NMR: The protons on the pyridine ring appear in the aromatic region (7.0-9.0 ppm) due to the deshielding effect of the ring current. The electron-withdrawing nature of the nitrogen atom and the difluoropropyl group will influence the precise chemical shifts of the aromatic protons. The methylene (-CH₂) protons are expected to show a triplet of quartets due to coupling with both the adjacent methyl (-CH₃) protons and the two fluorine atoms. The methyl protons will appear as a triplet due to coupling with the methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(1,1-Difluoropropyl)pyridine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2]

-

Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[3]

-

Data Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]

Logical Relationship: ¹H NMR Coupling

Caption: Simplified coupling network in the ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the presence of fluorine, C-F coupling will be observed, providing valuable structural information.[4]

Expected ¹³C NMR Data for 3-(1,1-Difluoropropyl)pyridine:

| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Assignment |

| ~150 | d | C-2 (Pyridine) |

| ~148 | s | C-6 (Pyridine) |

| ~135 | d | C-4 (Pyridine) |

| ~124 | d | C-5 (Pyridine) |

| ~130 | t | C-3 (Pyridine) |

| ~120 | t | C(F)₂ |

| ~35 | t | -CH₂- |

| ~8 | s | -CH₃ |

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.[5]

Causality in ¹³C NMR: The carbon attached to the two fluorine atoms will appear as a triplet due to ¹JCF coupling. The carbons of the pyridine ring will also exhibit coupling to the fluorine atoms, with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the carbon and fluorine atoms.[2] The use of ¹H broadband decoupling is standard practice to simplify the spectrum by removing ¹H-¹³C couplings.[6]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR.[6] Dissolve in 0.6-0.7 mL of a deuterated solvent.

-

Instrument Setup: Use a broadband probe on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum with proton decoupling. A larger number of scans is usually necessary due to the low natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule.[7][8]

Expected ¹⁹F NMR Data for 3-(1,1-Difluoropropyl)pyridine:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -90 to -110 | t | -CF ₂- |

Note: Chemical shifts are referenced to CFCl₃ at 0 ppm.[9]

Causality in ¹⁹F NMR: The two fluorine atoms are chemically equivalent and will therefore give a single signal. This signal will be split into a triplet due to coupling with the two protons of the adjacent methylene group. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying and differentiating between different fluorine environments.[7]

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Similar sample concentration as for ¹H NMR is sufficient.

-

Instrument Setup: Use a probe capable of observing ¹⁹F, typically a broadband or a dedicated fluorine probe.

-

Data Acquisition: Acquire the spectrum with or without proton decoupling. Acquiring both can be informative.

-

Processing: Process the data and reference it to an external or internal standard (e.g., CFCl₃).

Workflow: Integrated NMR Analysis

Caption: Workflow for structural elucidation using integrated NMR data.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.[10]

Expected Mass Spectrometry Data for 3-(1,1-Difluoropropyl)pyridine:

-

Molecular Ion (M⁺): m/z = 157.07

-

Key Fragmentation Ions:

-

m/z = 128 ([M-C₂H₅]⁺) - Loss of the ethyl group.

-

m/z = 96 ([M-C₂H₅F]⁺) - Loss of a fluoroethyl radical.

-

m/z = 78 ([Pyridine]⁺) - Formation of the pyridine radical cation.

-

Causality in Mass Spectrometry: The fragmentation pattern is dictated by the relative stability of the resulting ions and neutral fragments. The bond between the pyridine ring and the difluoropropyl group is a likely site of cleavage. The loss of the ethyl group is a common fragmentation pathway for propyl-substituted aromatics.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that often preserves the molecular ion.[11]

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.[10]

-

Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Fragmentation Pathway

Caption: A plausible fragmentation pathway for 3-(1,1-Difluoropropyl)pyridine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is an excellent tool for identifying the presence of specific functional groups.[12]

Expected IR Absorption Bands for 3-(1,1-Difluoropropyl)pyridine:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Strong | C=C and C=N ring stretching |

| 1250-1050 | Strong | C-F stretch |

Causality in IR Spectroscopy: The C-F bonds will give rise to strong absorption bands in the fingerprint region of the spectrum. The aromatic C-H and ring stretching vibrations are characteristic of the pyridine moiety.[13][14]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr), as a solution in a suitable solvent, or as a KBr pellet for solid samples.[12]

-

Data Acquisition: Record the spectrum using an FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like pyridine derivatives, characteristic π → π* and n → π* transitions can be observed.[15][16][17]

Expected UV-Vis Absorption Maxima for 3-(1,1-Difluoropropyl)pyridine:

| Wavelength (λmax, nm) | Transition |

| ~250-260 | π → π |

| ~280-290 | n → π |

Note: The exact λmax values and molar absorptivities are dependent on the solvent.[15]

Causality in UV-Vis Spectroscopy: The pyridine ring is the primary chromophore in the molecule. The difluoropropyl substituent may cause a slight shift in the absorption maxima compared to unsubstituted pyridine due to its electronic effects.[18]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).

-

Data Acquisition: Record the absorption spectrum over the appropriate wavelength range (typically 200-400 nm) using a dual-beam UV-Vis spectrophotometer.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Conclusion: A Unified Spectroscopic Picture

The comprehensive spectroscopic characterization of 3-(1,1-Difluoropropyl)pyridine through the synergistic application of ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, IR, and UV-Vis spectroscopy provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle, and together they form a robust and self-validating dataset. This in-depth guide, grounded in established scientific principles and practical methodologies, serves as an authoritative resource for researchers working with this and related fluorinated pyridine derivatives.

References

- UV-Vis Spectrum of Pyridine. SIELC Technologies.

- Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing.

- Supporting Inform

- Ultraviolet Absorption Spectra of Some Pyridine Derivatives.

- UV-spectrum of pyridine.

- Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. DOI.

- 3-Fluoropyridine. PubChem.

- NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes.

- Supplementary Inform

- ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental).

- 3-Fluoropyridine(372-47-4) ¹H NMR spectrum. ChemicalBook.

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- ¹⁹Fluorine NMR. University of Ottawa.

- ¹⁹F NMR Chemical Shift Table. Alfa Chemistry.

- Simultaneous Proton and Fluorine decoupled ¹³C NMR. Magritek.

- Pyridine, 3-fluoro-. NIST WebBook.

- Pyridine, 3-fluoro-. NIST WebBook.

- Preparation of difluorpyridine compounds.

- Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives.

- ¹³C NMR Spectroscopy. Thieme.